Birabresib: is a potent BET inhibitor that has been tested in several clinical trials for cancer therapy . The mammalian bromodomain and extra-terminal domain (BET) family of proteins, which Birabresib targets, regulate numerous cancer-related and immunity-associated genes .
The methods of application typically involve the administration of Birabresib as a drug. The specific dosage and administration schedule would depend on the type and stage of cancer, as well as the patient’s overall health .
In terms of outcomes, there have been some promising results. For example, among 4 patients with NMC and confirmed BRD4-NUT fusion, 2 rapid responses were observed and a third patient achieved disease stabilization with minor metabolic changes .
Another application of Birabresib is in the treatment of bladder cancer. In preclinical models, BET inhibition by Birabresib has been shown to sensitize bladder cancer to DDR inhibitors .
The method of application in this case involved pretreating bladder cancer cells with Birabresib for 24 hours, then transfecting them with a Cas9 ribonucleoprotein, a gRNA targeting LBR2, and a 996 bp HR donor .
Furthermore, Birabresib combined with olaparib was found to be the most synergistic combination in bladder cancer cells .
Birabresib has been used as a reference in the design of bivalent BET inhibitors . These inhibitors are designed to block the bromodomains from binding chromatin, which is a key mechanism in cancer progression .
The methods of application in this case involve the use of Birabresib as a model to design new inhibitors. The specific procedures would depend on the design strategy and the specific characteristics of the new inhibitor .
The outcomes of these designs are still under investigation. The development of these inhibitors could potentially lead to more effective cancer therapies .
Birabresib has also been used in the development of BET protein proteolysis-targeting chimeras (PROTACs) . PROTACs are a novel class of drugs that work by inducing the degradation of target proteins .
The method of application in this case involves the use of Birabresib as a starting point to design PROTACs. The specific procedures would depend on the design strategy and the specific characteristics of the new PROTAC .
The outcomes of these designs are still under investigation. The development of these protacs could potentially lead to more effective cancer therapies .
Birabresib, also known by its developmental codes MK-8628 and OTX015, is a small molecule inhibitor targeting bromodomain and extraterminal (BET) proteins. These proteins are crucial in epigenetic regulation and play significant roles in gene expression, particularly in cancer biology. The chemical formula of birabresib is C₃₃H₃₁ClN₅O₂S, and it has a molecular weight of approximately 491.99 g/mol . This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies and solid tumors.
Birabresib acts as a BET inhibitor. BET proteins bind to acetylated regions of chromatin, the complex of DNA and proteins within the cell nucleus. This binding helps regulate gene expression. Birabresib competes with BET proteins for these binding sites, preventing them from interacting with chromatin and thereby disrupting the regulation of genes involved in cell growth and proliferation [, ].
Studies have shown that Birabresib can inhibit the expression of specific genes, including those controlled by the MYC oncogene, which is frequently deregulated in various cancers [].
Birabresib functions primarily through the inhibition of BET proteins, notably BRD2, BRD3, and BRD4. By binding to the acetyl-lysine recognition sites on these proteins, birabresib disrupts their interaction with acetylated histones, thereby inhibiting transcriptional activation of oncogenes such as MYC . The mechanism involves competitive inhibition where birabresib competes with acetylated lysines for binding to the bromodomains of BET proteins.
The biological activity of birabresib has been extensively studied in various cancer models. It exhibits potent antiproliferative effects in vitro and in vivo against multiple cancer cell lines, including those from mantle cell lymphoma and triple-negative breast cancer. The compound induces apoptosis and senescence in cancer cells by downregulating key oncogenic pathways related to MYC and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) . Additionally, birabresib has shown synergistic effects when combined with other agents like pomalidomide and inhibitors targeting pathways such as mTOR and ATR .
Birabresib is currently under investigation for its therapeutic potential in several malignancies, including:
Interaction studies have revealed that birabresib can effectively enhance the efficacy of other anticancer agents. For instance, its combination with ATR inhibitors has shown promising results in inducing DNA damage and apoptosis in cancer cells . Furthermore, birabresib's ability to modulate gene expression profiles suggests it may influence various signaling pathways beyond direct BET inhibition.
Birabresib belongs to a class of compounds known as BET inhibitors. Here are some similar compounds along with a comparison highlighting birabresib's uniqueness:
Compound Name | Mechanism of Action | Clinical Status | Unique Features |
---|---|---|---|
Mivebresib | BET bromodomain inhibition | In clinical trials | Selectively inhibits BRD3/BRD4 |
ABBV-075 | BET bromodomain inhibition | In clinical trials | Potentially lower toxicity |
I-BET762 | BET bromodomain inhibition | Completed trials | First-in-class; broader epigenetic effects |
Birabresib | BET bromodomain inhibition | In clinical trials | Strong synergy with other targeted therapies |
Birabresib's unique profile lies in its potent inhibitory action against multiple BET proteins (BRD2, BRD3, BRD4) with a favorable safety profile observed during early clinical evaluations. Its ability to synergize with other treatments further distinguishes it from other compounds within this class .
The retrosynthetic analysis of Birabresib reveals a convergent synthetic strategy centered around the construction of the thienotriazolodiazepine core scaffold. This privileged heterocyclic framework can be deconstructed through systematic disconnection of key bond formations [1] [2].
The primary retrosynthetic disconnection targets the triazole ring formation, which represents the final step in assembling the complete pharmacophore. This disconnection reveals an intermediate diazepine precursor bearing appropriate functional groups for triazole cyclization [3] [4]. The diazepine ring system itself emerges from cyclization between an appropriately substituted thiophene derivative and a protected amino acid component [5] [6].
The thiophene building block arises from the well-established Gewald three-component reaction, which provides 2-aminothiophene derivatives with the requisite substitution pattern [7] [8]. This approach enables incorporation of the 4-chlorophenyl substituent and establishes the electronic properties necessary for bromodomain binding affinity [1] [9].
The retrosynthetic strategy emphasizes the importance of maintaining stereochemical control throughout the synthesis, particularly in the formation of the chiral center that distinguishes the active enantiomer from its less potent counterpart [10] [9]. The analysis reveals that careful selection of protecting groups and coupling methodologies is essential to prevent racemization during the multi-step sequence [11] [12].
The synthesis of Birabresib proceeds through several critical intermediates, each serving specific structural and stereochemical functions. The Gewald reaction provides the foundational 2-aminothiophene intermediate through a three-component condensation involving 4,4,4-trideutero-2-butanone, 3-(4-chlorophenyl)-3-oxopropionitrile, elemental sulfur, and morpholine [11]. This transformation establishes the thiophene heteroatom while introducing the chlorophenyl substituent essential for bromodomain selectivity [3].
The subsequent amide coupling reaction represents a crucial stereochemical control point. Initial attempts using PyBOP coupling conditions resulted in significant racemization with poor yields [11]. Optimization studies identified N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as the optimal coupling reagent, providing 75-80% yield while maintaining stereochemical integrity with minimal racemization (95:5 enantiomeric ratio) [11].
The cyclization to form the diazepine ring proceeds through Fmoc deprotection followed by silica-catalyzed cyclization in toluene [11]. This transformation creates the seven-membered heterocyclic core that defines the structural framework of Birabresib. The reaction mechanism involves intramolecular nucleophilic attack by the deprotected amine onto the activated carbonyl system [5] [13].
The final triazole ring formation employs diethyl phosphorochloridate and acetohydrazine under basic conditions [11]. This methodology enables the construction of the triazole moiety that serves as the critical acetyl-lysine mimetic functionality. The triazole nitrogen atoms form essential hydrogen bonding interactions with Asn140 in the bromodomain binding pocket [14] [15].
Structure-activity relationship studies reveal that specific structural modifications profoundly influence Birabresib's binding affinity for BET bromodomains. The thienotriazolodiazepine core scaffold provides the essential pharmacophore for acetyl-lysine mimicry, with IC50 values ranging from 92-112 nM against BRD2, BRD3, and BRD4 [1] [9].
The methoxy group at the para-position of the benzodiazepine scaffold significantly enhances potency through electron-donating effects [3]. This modification optimizes the electronic environment for bromodomain binding, contributing to improved IC50 values in the 60-200 nM range [16] [9]. The electron-rich character of the methoxy substituent facilitates favorable interactions within the hydrophobic binding pocket [17] [18].
The chloro substituent on the phenyl ring serves dual functions: improving selectivity for BET bromodomains over other targets and preventing unwanted binding to GABA receptors [3]. This substitution pattern represents a critical optimization that distinguishes Birabresib from earlier lead compounds with suboptimal selectivity profiles [15] [19].
The triazole moiety functions as the primary acetyl-lysine mimetic element, with the nitrogen atoms forming crucial hydrogen bonds with Asn140 in the BC loop of the bromodomain [14] [20]. Structure-guided design studies demonstrate that the spatial positioning of these hydrogen bond acceptors directly correlates with binding affinity [18] [21]. The triazole maintains the acetyl carbonyl oxygen mimicry while providing enhanced metabolic stability compared to native acetyl groups [22].
The acetamide substituent on the diazepine ring enhances both stability and binding affinity [3]. This modification contributes to improved pharmacokinetic properties while maintaining the core interactions required for bromodomain recognition [23] [24]. The amide functionality provides additional opportunities for hydrogen bonding within the binding site while conferring resistance to enzymatic degradation [25].
The stereochemical configuration of Birabresib profoundly influences its biological activity, with the (S)-enantiomer demonstrating significantly higher potency against BET bromodomains compared to the (R)-isomer [10] [26]. This stereoselectivity reflects the chiral environment within the bromodomain binding pocket, where the spatial arrangement of key amino acid residues favors one enantiomer over the other [27] [28].
The synthesis of optically pure Birabresib presents significant challenges due to the propensity for racemization during the multi-step preparation [10]. Studies indicate that up to 20% of the wrong isomer can be generated during the lengthy synthetic sequence, necessitating careful reaction optimization and chiral purification methods [10] [29]. The racemization occurs primarily during basic reaction conditions and elevated temperatures required for certain transformations [11] [30].
Chiral high-performance liquid chromatography (HPLC) serves as the primary analytical method for determining enantiomeric purity [10] [31]. Polysaccharide-based chiral stationary phases enable baseline separation of the enantiomers, allowing quantification of optical purity [32]. The analytical method requires >99% enantiomeric excess for clinical applications, as the presence of the less active enantiomer can significantly compromise therapeutic efficacy [10] [33].
Enantioselective synthesis approaches have been developed to address the racemization challenges [28] [30]. These methods employ chiral catalysts and asymmetric reaction conditions to favor formation of the desired (S)-enantiomer while minimizing production of the less active (R)-isomer [34] [35]. Alternative strategies include late-stage chiral resolution using preparative chromatography, though this approach suffers from reduced overall yield due to the disposal of the unwanted enantiomer [29].